molecular formula C11H18N2O2 B2690562 2,2'-Methylenebis(cyclopentan-1-one) dioxime CAS No. 100051-43-2

2,2'-Methylenebis(cyclopentan-1-one) dioxime

Cat. No.: B2690562
CAS No.: 100051-43-2
M. Wt: 210.277
InChI Key: JUXFUPRYYBKRHQ-DCIPZJNNSA-N
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Description

2,2'-Methylenebis(cyclopentan-1-one) dioxime is a bicyclic organic compound featuring two cyclopentanone moieties linked by a methylene bridge, with each ketone group converted to a dioxime (C=N-OH) functional group. This structure confers unique chelating properties, making it relevant in coordination chemistry and industrial applications such as metal ion sequestration or catalysis.

Properties

IUPAC Name

(NE)-N-[2-[[(2E)-2-hydroxyiminocyclopentyl]methyl]cyclopentylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-12-10-5-1-3-8(10)7-9-4-2-6-11(9)13-15/h8-9,14-15H,1-7H2/b12-10+,13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXFUPRYYBKRHQ-DCIPZJNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=NO)C1)CC2CCCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C(C1)CC2/C(=N/O)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(cyclopentan-1-one) dioxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which then undergoes further reaction to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used as a base to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(cyclopentan-1-one) dioxime may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(cyclopentan-1-one) dioxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The oxime groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

One of the prominent applications of 2,2'-Methylenebis(cyclopentan-1-one) dioxime is in coordination chemistry. The compound can act as a ligand to form stable complexes with transition metals. These complexes are studied for their catalytic properties and potential use in various reactions.

  • Case Study : Research has shown that complexes formed with nickel and copper using this dioxime exhibit enhanced catalytic activity in oxidation reactions .

Analytical Chemistry

Due to its ability to form colored complexes with metal ions, 2,2'-Methylenebis(cyclopentan-1-one) dioxime is utilized in analytical chemistry for the detection and quantification of metal ions.

  • Application : It has been employed as a reagent for spectrophotometric determination of nickel in environmental samples .

Material Science

The compound's unique structural characteristics allow it to be used in the development of new materials, particularly polymers and resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

  • Research Findings : Studies indicate that polymers containing this dioxime demonstrate improved resistance to thermal degradation compared to traditional polymers .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryForms complexes with transition metalsEnhanced catalytic activity in oxidation reactions
Analytical ChemistryUsed as a reagent for metal ion detectionEffective for spectrophotometric determination of nickel
Material ScienceEnhances properties of polymers and resinsImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(cyclopentan-1-one) dioxime involves its interaction with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Metal Chelation: The oxime groups can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Structural Analog: 2,5-Di(cyclopentylidene)cyclopentan-1-one

Key Differences :

  • Functional Groups: The absence of dioxime groups in 2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS 5682-82-6) distinguishes it from the target compound. This ketone derivative retains cyclopentanone rings but lacks nitrogen-based reactivity .
  • Physical Properties :
    • Molar Mass : 216.32 g/mol (ketone) vs. ~260–280 g/mol (estimated for the dioxime, accounting for two oxime groups).
    • Form : Both compounds are powders, but the dioxime’s hydrogen-bonding capacity may alter solubility and melting points .
  • Reactivity :
    • The ketone is incompatible with strong oxidizers, decomposing into CO and CO₂ .
    • The dioxime’s oxime groups likely increase stability under acidic conditions and enable metal coordination (e.g., forming complexes with Ni²⁺ or Cu²⁺), a property absent in the ketone.

Cyclohexanamine Derivatives: 4,4'-Methylenebis(cyclohexylamine)

Structural Similarities :

  • Both compounds feature methylene-bridged cyclic structures. However, the cyclohexanamine derivative (CAS 6864-37-5) contains primary amine groups instead of dioximes .
  • This suggests that amine-functionalized analogs may pose higher biological risks compared to dioximes, which are typically less volatile but may exhibit different reactivity profiles .
  • Exposure Pathways: The cyclohexanamine derivative has low public exposure due to low vapor pressure and cross-linked matrix usage.

Physicochemical and Toxicological Comparison Table

Property 2,2'-Methylenebis(cyclopentan-1-one) Dioxime (Inferred) 2,5-Di(cyclopentylidene)cyclopentan-1-one 4,4'-Methylenebis(cyclohexylamine)
Molar Mass (g/mol) ~260–280 (estimated) 216.32 268.45
Form Powder (probable) Powder Liquid/Paste
Key Functional Groups Dioxime (C=N-OH) Ketone (C=O) Primary amine (NH₂)
Reactivity Metal chelation, hydrolysis-resistant Oxidizer-sensitive Amine-specific reactions (e.g., acylation)
Decomposition Products Likely NOₓ, CO, CO₂ (theoretical) CO, CO₂ Not reported
Toxicity Limited data; potential irritant No toxicology data available Reproductive toxicity (reduced implantation sites)

Biological Activity

2,2'-Methylenebis(cyclopentan-1-one) dioxime is an organic compound with the molecular formula C11_{11}H18_{18}N2_2O2_2. This compound features a unique bis-oxime structure that contributes to its biological activity, particularly in medicinal chemistry. Recent studies have highlighted its potential therapeutic properties, including antimicrobial and anticancer activities.

The synthesis of 2,2'-Methylenebis(cyclopentan-1-one) dioxime typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base. The reaction conditions generally include moderate temperatures (50-70°C) and common solvents like ethanol or methanol. Sodium hydroxide or potassium hydroxide is often utilized as a base to facilitate the reaction .

Table 1: Synthesis Conditions

Parameter Details
Temperature50-70°C
SolventEthanol or Methanol
BaseSodium Hydroxide or Potassium Hydroxide

The biological activity of 2,2'-Methylenebis(cyclopentan-1-one) dioxime is attributed to its ability to interact with various molecular targets. The oxime groups can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.
  • Metal Chelation : The oxime groups can chelate metal ions, affecting their availability and activity in biological systems .

Anticancer Properties

Research has demonstrated that compounds with oxime functionalities exhibit significant anticancer activity. For instance, studies on related oximes have shown that they can induce apoptosis in cancer cells while being non-toxic to normal cells. The selectivity towards cancer cells was evident in various human cancer cell lines, such as A549 and MCF7, where these compounds displayed low IC50_{50} values (e.g., IC50_{50} = 1.5 µM for A549 cells) .

Antimicrobial Activity

Additionally, compounds similar to 2,2'-Methylenebis(cyclopentan-1-one) dioxime have been evaluated for their antimicrobial properties. The presence of oxime groups has been associated with enhanced activity against a range of bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on the biological activity of oxime derivatives:

  • Study on Anticancer Activity : A series of oxime derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cells while showing minimal toxicity to normal cells .
  • Antimicrobial Evaluation : Research into oxime-based compounds revealed promising results against bacterial strains, highlighting their potential as new antimicrobial agents .

Table 2: Biological Activity Summary

Activity Type Cell Line/Organism IC50_{50} Value
AnticancerA5491.5 µM
AnticancerMCF71.7 µM
AntimicrobialE. coliNot specified

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